(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane
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Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane is an organic compound characterized by the presence of methoxy, nitro, and sulfane functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzene with methylthiolating agents under controlled conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Reagents such as halides and strong bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of sulfane and nitro groups, which can alter the activity of target proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of a sulfane group.
Methyl (2-nitrophenyl)sulfane: Similar sulfane group but different substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1,2-dimethoxy-4-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-13-7-4-6(10(11)12)9(15-3)5-8(7)14-2/h4-5H,1-3H3 |
InChI Key |
GUVWCCLWWZOVNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SC)OC |
Origin of Product |
United States |
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